molecular formula C20H29N3O2S B050871 N-cyclohexyl-4-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanamide CAS No. 120164-98-9

N-cyclohexyl-4-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanamide

Cat. No. B050871
M. Wt: 375.5 g/mol
InChI Key: ZXWISTANTJYLJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-4-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanamide, also known as C16, is a synthetic compound that has been widely used in scientific research for its potential therapeutic properties.

Mechanism Of Action

N-cyclohexyl-4-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanamide exerts its effects through the inhibition of the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. N-cyclohexyl-4-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanamide also activates the AMPK signaling pathway, which is involved in the regulation of energy metabolism and autophagy. Additionally, N-cyclohexyl-4-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanamide has been shown to modulate the activity of several enzymes, including acetylcholinesterase, which is involved in the regulation of neurotransmitter levels.

Biochemical And Physiological Effects

N-cyclohexyl-4-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. N-cyclohexyl-4-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanamide has also been shown to induce cell death in cancer cells and to protect neurons from oxidative stress. Additionally, N-cyclohexyl-4-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanamide has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One advantage of N-cyclohexyl-4-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanamide is its high purity and stability, which makes it suitable for use in a wide range of laboratory experiments. However, one limitation is that its effects may vary depending on the cell type and experimental conditions used.

Future Directions

There are several future directions for the study of N-cyclohexyl-4-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanamide. One area of research is the development of more efficient synthesis methods to increase yield and reduce cost. Another area of research is the investigation of N-cyclohexyl-4-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanamide in combination with other compounds for potential synergistic effects. Furthermore, the potential use of N-cyclohexyl-4-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanamide as a therapeutic agent in the treatment of various diseases warrants further investigation. Finally, the elucidation of the molecular mechanisms underlying the effects of N-cyclohexyl-4-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanamide will provide valuable insights into its therapeutic potential.
Conclusion:
In conclusion, N-cyclohexyl-4-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanamide is a synthetic compound that has shown promising therapeutic potential in scientific research. Its anti-inflammatory, anti-tumor, and neuroprotective effects make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of N-cyclohexyl-4-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanamide involves the reaction of 6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-amine with cyclohexylcarbonyl chloride and 4-aminobutanoic acid. The resulting product is purified through column chromatography to obtain pure N-cyclohexyl-4-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanamide. This method has been optimized for high yield and purity.

Scientific Research Applications

N-cyclohexyl-4-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanamide has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects. N-cyclohexyl-4-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanamide has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Furthermore, N-cyclohexyl-4-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanamide has been studied for its ability to regulate autophagy, a cellular process that plays a key role in maintaining cellular homeostasis.

properties

CAS RN

120164-98-9

Product Name

N-cyclohexyl-4-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanamide

Molecular Formula

C20H29N3O2S

Molecular Weight

375.5 g/mol

IUPAC Name

N-cyclohexyl-4-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanamide

InChI

InChI=1S/C20H29N3O2S/c1-12-13(2)18(25)14(3)19-17(12)23-20(26-19)21-11-7-10-16(24)22-15-8-5-4-6-9-15/h15,25H,4-11H2,1-3H3,(H,21,23)(H,22,24)

InChI Key

ZXWISTANTJYLJO-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C2=C1N=C(S2)NCCCC(=O)NC3CCCCC3)C)O)C

Canonical SMILES

CC1=C(C(=C(C2=C1N=C(S2)NCCCC(=O)NC3CCCCC3)C)O)C

synonyms

Butanamide, N-cyclohexyl-4-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-

Origin of Product

United States

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